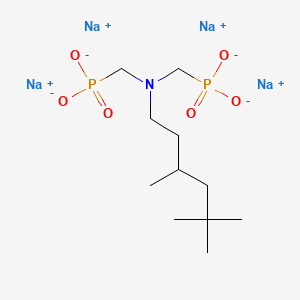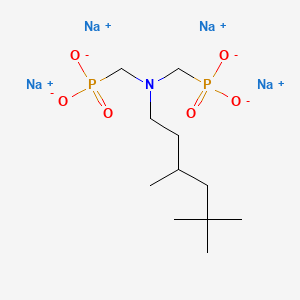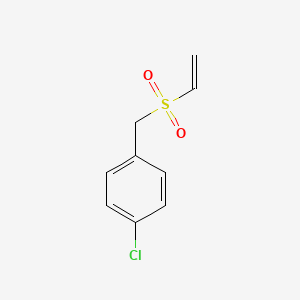
Tetrasodium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrasodium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its ability to interact with metal ions and its stability under different conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate typically involves the reaction of 3,5,5-trimethylhexylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of 3,5,5-trimethylhexylamine with formaldehyde: This step forms an intermediate imine compound.
Reaction of the intermediate with phosphorous acid: This step leads to the formation of the diphosphonate structure.
Neutralization with sodium hydroxide: This step converts the compound into its tetrasodium salt form.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through crystallization or other separation methods .
化学反応の分析
Types of Reactions
Tetrasodium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of phosphonate esters, while substitution reactions can yield a variety of substituted diphosphonates .
科学的研究の応用
Tetrasodium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to bind metal ions in various chemical processes.
Biology: The compound is studied for its potential use in biological systems, particularly in the inhibition of certain enzymes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug delivery agent.
作用機序
The mechanism of action of tetrasodium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can inhibit the activity of metal-dependent enzymes or prevent the formation of metal-based scales. The molecular targets and pathways involved include metal ion binding sites on enzymes and other proteins .
類似化合物との比較
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar metal-binding properties.
Nitrilotriacetic acid (NTA): Another chelating agent used in various applications.
Diethylenetriaminepentaacetic acid (DTPA): Known for its strong chelating ability and used in medical imaging.
Uniqueness
Tetrasodium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate is unique due to its specific structure, which provides distinct binding properties and stability. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in applications where other chelating agents may not be as effective .
特性
CAS番号 |
94232-76-5 |
|---|---|
分子式 |
C11H23NNa4O6P2 |
分子量 |
419.21 g/mol |
IUPAC名 |
tetrasodium;3,5,5-trimethyl-N,N-bis(phosphonatomethyl)hexan-1-amine |
InChI |
InChI=1S/C11H27NO6P2.4Na/c1-10(7-11(2,3)4)5-6-12(8-19(13,14)15)9-20(16,17)18;;;;/h10H,5-9H2,1-4H3,(H2,13,14,15)(H2,16,17,18);;;;/q;4*+1/p-4 |
InChIキー |
QHAFCOFPFIVMIV-UHFFFAOYSA-J |
正規SMILES |
CC(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CC(C)(C)C.[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B13775207.png)
![6-(4-Benzylpiperidin-1-yl)-5-{[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B13775213.png)

![3-Benzyl[1,1'-biphenyl]-2-ol](/img/structure/B13775225.png)




![[1-(1-ethynylcyclohexyl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride](/img/structure/B13775252.png)




